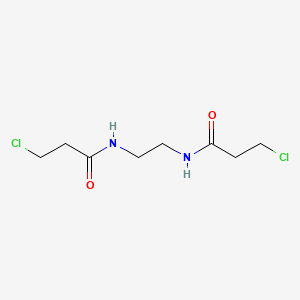

N,N'-Bis(3-chloropropionyl)ethylenediamine

Description

N,N'-Bis(3-chloropropionyl)ethylenediamine is an ethylenediamine derivative functionalized with 3-chloropropionyl groups at both terminal nitrogen atoms. While specific data on this compound are absent in the provided evidence, its structural analogs—other N,N'-disubstituted ethylenediamine derivatives—highlight the influence of substituents on chemical behavior, applications, and safety profiles. Ethylenediamine derivatives are widely utilized in coordination chemistry, material science, and industrial applications due to their chelating properties and versatility in forming macrocyclic or polymeric complexes .

Properties

CAS No. |

31481-06-8 |

|---|---|

Molecular Formula |

C8H14Cl2N2O2 |

Molecular Weight |

241.11 g/mol |

IUPAC Name |

3-chloro-N-[2-(3-chloropropanoylamino)ethyl]propanamide |

InChI |

InChI=1S/C8H14Cl2N2O2/c9-3-1-7(13)11-5-6-12-8(14)2-4-10/h1-6H2,(H,11,13)(H,12,14) |

InChI Key |

ZVFBYHDYEGTZOW-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)C(=O)NCCNC(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3-chloropropionyl)ethylenediamine typically involves the reaction of ethylenediamine with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for N,N’-Bis(3-chloropropionyl)ethylenediamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(3-chloropropionyl)ethylenediamine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the 3-chloropropionyl groups can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethylenediamine and 3-chloropropionic acid.

Reduction: Reduction of the carbonyl groups can lead to the formation of corresponding alcohols.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products Formed:

Substitution Reactions: New derivatives with substituted nucleophiles.

Hydrolysis: Ethylenediamine and 3-chloropropionic acid.

Reduction: Corresponding alcohols.

Scientific Research Applications

Pharmaceutical Applications

N,N'-Bis(3-chloropropionyl)ethylenediamine is primarily recognized for its role as an intermediate in the synthesis of bioactive compounds. Its structure allows it to participate in various chemical reactions that lead to the formation of pharmacologically active molecules.

- Synthesis of Antimicrobial Agents : Research indicates that derivatives of this compound can be synthesized to create compounds with antimicrobial properties. For instance, modifications to the compound have led to the development of new antibiotics that exhibit enhanced efficacy against resistant bacterial strains .

- Anti-cancer Research : The compound has been explored for its potential in cancer treatment. Studies have shown that certain derivatives can inhibit tumor growth by interfering with cellular proliferation pathways, making it a candidate for further drug development .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in material science, particularly in the development of polymers and coatings.

- Polymer Synthesis : The compound can be used as a monomer in the synthesis of polyamide and polyurethane materials. Its incorporation into polymer chains enhances thermal stability and mechanical strength, making it suitable for high-performance applications .

- Coatings and Adhesives : Due to its reactive chloropropionyl groups, this compound can be employed in formulating coatings and adhesives that require strong bonding properties and resistance to environmental degradation. These materials are particularly useful in automotive and aerospace industries .

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis.

- Synthesis of Chelating Agents : The compound can be transformed into various chelating agents that are crucial for metal ion extraction and separation processes. This application is significant in environmental chemistry and metallurgy .

- Reagent in Organic Reactions : It acts as a reagent in several organic reactions, including acylation processes, where it introduces chloropropionyl groups into other organic molecules, thus modifying their reactivity and properties .

Case Study 1: Development of Antimicrobial Agents

A study published in a peer-reviewed journal highlighted the synthesis of novel antimicrobial agents derived from this compound. The research demonstrated that these derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for clinical applications.

Case Study 2: Polymer Development

In another study focused on material science, researchers utilized this compound to create a series of polyurethanes with enhanced mechanical properties. The resulting materials showed improved resistance to heat and chemicals, indicating their suitability for industrial applications.

Mechanism of Action

The mechanism of action of N,N’-Bis(3-chloropropionyl)ethylenediamine involves its ability to interact with nucleophiles due to the presence of reactive chlorine atoms. This interaction can lead to the formation of new chemical bonds and derivatives. The compound’s reactivity is influenced by the electron-withdrawing nature of the 3-chloropropionyl groups, which makes the nitrogen atoms more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related ethylenediamine derivatives from the evidence, emphasizing substituent-driven differences in reactivity, applications, and hazards.

Structural and Functional Differences

*Representative CAS for salen derivatives.

Hazard and Regulatory Profiles

Stability and Reactivity Trends

- Electron-Withdrawing vs. Donor Substituents: Chloropropionyl groups (electron-withdrawing) in the target compound may increase electrophilicity compared to salen’s aromatic hydroxyl groups (electron-donating), altering metal-binding efficiency .

- Steric Effects: Bulky tert-butyl or isopropyl substituents (e.g., in OPCW-listed derivatives) reduce reactivity but enhance stability, making them suitable for controlled applications .

Critical Analysis of Limitations

- Data Gaps: The provided evidence lacks direct information on N,N'-Bis(3-chloropropionyl)ethylenediamine, necessitating inferences from structural analogs.

- Toxicological Uncertainty: Many derivatives, including N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, have insufficient toxicological profiles .

- Application Bias: Salen derivatives dominate research due to their utility in catalysis and analytics, whereas alkyl-substituted variants are underexplored .

Biological Activity

N,N'-Bis(3-chloropropionyl)ethylenediamine (BCPE) is a synthetic compound derived from ethylenediamine, modified with 3-chloropropionyl groups. This modification enhances its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding the biological activity of BCPE is crucial for its application in drug development and therapeutic uses.

Chemical Structure and Properties

BCPE is characterized by its unique structure that includes two 3-chloropropionyl groups attached to an ethylenediamine backbone. This structure influences its reactivity and interaction with biological targets.

- Molecular Formula : C8H14Cl2N2O2

- Molecular Weight : 227.12 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of BCPE. In vitro assays demonstrated that BCPE exhibits significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. A study reported an IC50 value of 12 µM for MCF-7 cells, indicating potent activity compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HepG2 | 15 | Cell cycle arrest |

| A549 | 18 | Inhibition of proliferation |

Antimicrobial Activity

BCPE has also shown promising antimicrobial properties. It was tested against a range of bacteria and fungi, demonstrating effective inhibition:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans

The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting that BCPE could be a candidate for developing new antimicrobial agents .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 32 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, BCPE has been evaluated for anti-inflammatory effects. In animal models, BCPE administration reduced inflammation markers such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .

Case Studies

- Cytotoxicity Study : A recent case study investigated the cytotoxic effects of BCPE on various cancer cell lines. The results indicated that BCPE significantly reduced cell viability in a dose-dependent manner, with apoptosis confirmed through flow cytometry analysis.

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of BCPE against clinical isolates of resistant bacteria. The findings revealed that BCPE exhibited superior activity compared to conventional antibiotics, suggesting its potential as a novel therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.